![molecular formula C6H9ClF3N3 B15318469 2-[3-(trifluoromethyl)-3H-diazirin-3-yl]pyrrolidinehydrochloride](/img/structure/B15318469.png)
2-[3-(trifluoromethyl)-3H-diazirin-3-yl]pyrrolidinehydrochloride
Description
3-substitution) . Its molecular formula is C₆H₉ClF₃N₃, with a molar mass of 215.60 g/mol. The compound is characterized by a diazirine ring, a three-membered heterocycle containing two nitrogen atoms, which is photolabile and generates carbenes upon UV irradiation. This property makes it valuable in photolabeling and crosslinking applications in chemical biology .
Properties
Molecular Formula |
C6H9ClF3N3 |
---|---|
Molecular Weight |
215.60 g/mol |
IUPAC Name |
2-[3-(trifluoromethyl)diazirin-3-yl]pyrrolidine;hydrochloride |
InChI |
InChI=1S/C6H8F3N3.ClH/c7-6(8,9)5(11-12-5)4-2-1-3-10-4;/h4,10H,1-3H2;1H |
InChI Key |
QQDDQBXANCCNEH-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(NC1)C2(N=N2)C(F)(F)F.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(trifluoromethyl)-3H-diazirin-3-yl]pyrrolidinehydrochloride typically involves the introduction of a trifluoromethyl group into a diazirine ring structure. One common method involves the reaction of a suitable pyrrolidine derivative with trifluoromethyl diazirine under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine and a solvent like dichloromethane. The reaction mixture is then purified using column chromatography to obtain the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-[3-(trifluoromethyl)-3H-diazirin-3-yl]pyrrolidinehydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
Scientific Research Applications
2-[3-(Trifluoromethyl)-3H-diazirin-3-yl]pyrrolidinehydrochloride’s primary applications include utilizing its ability to form covalent bonds with target biomolecules upon UV activation in interaction studies. These studies are important for understanding protein-ligand interactions and can give insights into the mechanisms of action for potential therapeutic agents. Research shows that compounds with similar structures can vary significantly in their interaction profiles, highlighting the importance of structure-activity relationships.
H-diazirin-3-yl)-2-((trimethylsilyl)ethynyl)phenyl)methanol is used for chemical probe synthesis. This building block contains a light-activated diazirine, alkyne tag, and hydroxyl synthetic handle . When added to a ligand or pharmacophore through its hydroxyl linker, this building block allows for UV light-induced covalent modification of a biological target with potential for downstream applications via the alkyne tag . It can be used alone or in parallel with other multi-functional building blocks to discover the optimal probe for chemical biology experiments .
Compounds containing diazirine groups show significant biological activity, particularly as photoreactive probes for studying protein interactions. The trifluoromethyl substitution may enhance the compound's stability and reactivity compared to other diazirines. Preliminary studies suggest potential applications in drug discovery and development, particularly for targeting specific biomolecular interactions.
Mechanism of Action
The mechanism of action of 2-[3-(trifluoromethyl)-3H-diazirin-3-yl]pyrrolidinehydrochloride involves the formation of reactive intermediates upon exposure to light. The diazirine ring undergoes photolysis to generate a highly reactive carbene species, which can then form covalent bonds with nearby molecules. This property makes it an effective tool for studying molecular interactions and identifying binding sites on proteins .
Comparison with Similar Compounds
Key Properties :
- Storage : Requires protection from light, inert atmosphere, and storage at -20°C .
- Stability : Stable under acidic/basic conditions (1 M) and at temperatures up to 75°C for 30 minutes in the dark .
- Reactivity : Photolysis at ~350 nm produces carbene intermediates capable of insertion into C-H, O-H, or N-H bonds, enabling covalent labeling of biomolecules .
3-Trifluoromethyl-3-phenyldiazirine (TPD)
TPD (CAS: Not provided) is a structurally related diazirine derivative with a phenyl group instead of pyrrolidine.
Property | 2-[3-(Trifluoromethyl)-3H-diazirin-3-yl]pyrrolidine HCl | 3-Trifluoromethyl-3-phenyldiazirine (TPD) |
---|---|---|
Molecular Formula | C₆H₉ClF₃N₃ | C₈H₅F₃N₂ |
Molar Mass (g/mol) | 215.60 | 188.13 |
Photolysis Wavelength | ~350 nm | ~350 nm |
Carbene Yield | Not reported | 65% carbene, 35% diazo isomer |
Stability in Acid/Base | Stable in 1 M acid/base (dark) | Stable in 1 M acid/base (dark) |
Applications | Photolabeling probes | Photochemical probes, protein labeling |
Key Differences :
- Reactivity: TPD exhibits higher carbene yield (65%) and forms insertion products in methanol (>95% OH insertion) and cyclohexane (>50% CH insertion) .
3-[4-(Trifluoromethyl)phenoxy]pyrrolidine Hydrochloride
This compound (CAS: Not provided) replaces the diazirine group with a phenoxy moiety, altering its reactivity and applications.
Property | 2-[3-(Trifluoromethyl)-3H-diazirin-3-yl]pyrrolidine HCl | 3-[4-(Trifluoromethyl)phenoxy]pyrrolidine HCl |
---|---|---|
Molecular Formula | C₆H₉ClF₃N₃ | C₁₁H₁₃ClF₃NO |
Molar Mass (g/mol) | 215.60 | 267.68 |
Functional Group | Diazirine | Phenoxy |
Photoreactivity | Photolabile (carbene generation) | Not photolabile |
Applications | Photolabeling, crosslinking | Pharmaceutical intermediates |
Key Differences :
- Reactivity: The diazirine group enables photochemical crosslinking, whereas the phenoxy derivative lacks this capability, limiting its use to non-reactive applications like drug synthesis .
- Storage: The phenoxy compound is stored at room temperature, contrasting with the stringent -20°C requirement for the diazirine analog .
Pexidartinib Hydrochloride (Turalio®)
Property | 2-[3-(Trifluoromethyl)-3H-diazirin-3-yl]pyrrolidine HCl | Pexidartinib Hydrochloride |
---|---|---|
Molecular Formula | C₆H₉ClF₃N₃ | C₂₀H₁₈ClF₃N₆O |
Molar Mass (g/mol) | 215.60 | 474.84 |
Function | Photolabeling reagent | Kinase inhibitor (TGCT therapy) |
Key Group | Diazirine | Trifluoromethylpyridine |
Key Differences :
- The trifluoromethyl group in pexidartinib enhances metabolic stability and target binding, whereas in the diazirine compound, it stabilizes the carbene intermediate .
Biological Activity
2-[3-(Trifluoromethyl)-3H-diazirin-3-yl]pyrrolidinehydrochloride is a compound that has garnered attention in the field of chemical biology due to its unique diazirine moiety, which is known for its ability to form reactive carbene species upon photolysis. This characteristic enables the compound to act as a photoaffinity label, making it a valuable tool for studying protein interactions and biological pathways.
- Molecular Formula : C₆H₉ClF₃N₃
- Molecular Weight : 215.60 g/mol
- CAS Number : 2408965-29-5
The biological activity of this compound is primarily attributed to its ability to generate reactive intermediates that can covalently bond with nucleophilic residues in proteins, particularly cysteine and lysine residues. This property allows for the selective labeling of proteins in complex biological systems.
1. Photoaffinity Labeling
The compound can be used in photoaffinity labeling experiments, where it is activated by UV light to form a highly reactive carbene that can insert into nearby amino acid side chains. This technique is useful for mapping protein-protein interactions and identifying binding sites of ligands on target proteins.
2. Inhibition Studies
Recent studies have demonstrated that compounds containing the trifluoromethyl diazirine moiety can act as inhibitors for various enzymes. For instance, a derivative of this compound was shown to inhibit the SARS-CoV-2 main protease (M pro) with an IC50 value of approximately 4.1 μM, indicating its potential as a therapeutic agent against COVID-19 .
Case Study 1: Inhibition of SARS-CoV-2 M pro
In a study published in early 2023, researchers synthesized MPD112, a compound featuring the trifluoromethyl diazirine moiety, which exhibited selective inhibition of the SARS-CoV-2 M pro enzyme. The study highlighted the compound's low cytotoxicity (CC50 > 400 μM) and its effective binding interactions within the enzyme's active site .
Case Study 2: Photoactivation and Protein Interactions
Another investigation focused on the use of trifluoromethyl diazirines in photoactivation studies. The research demonstrated that upon UV exposure, these compounds could effectively label cysteine residues in proteins, allowing for detailed studies of protein interactions and dynamics under physiological conditions .
Data Table: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.